4-[(4-Iodophenyl)carbonyl]morpholine
Overview
Description
4-[(4-Iodophenyl)carbonyl]morpholine is a chemical compound with the molecular formula C11H12INO2 and a molecular weight of 317.13 g/mol It is known for its unique structure, which includes an iodophenyl group attached to a morpholine ring through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodophenyl)carbonyl]morpholine typically involves the reaction of morpholine with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using dichloromethane as the solvent. The mixture is cooled in an ice/methanol bath and stirred at room temperature for about 30 minutes. The product is then isolated by washing with water and drying over sodium sulfate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Iodophenyl)carbonyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodophenyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with the iodine atom replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the iodophenyl group with the boronic acid.
Scientific Research Applications
4-[(4-Iodophenyl)carbonyl]morpholine has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(4-Iodophenyl)carbonyl]morpholine depends on its application. In coupling reactions, the iodophenyl group undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the final product . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
4-[(4-Iodophenyl)carbonyl]morpholine can be compared with other similar compounds, such as:
4-(4-Iodophenyl)morpholine: This compound lacks the carbonyl linkage and has different reactivity and applications.
4-(4-Bromophenyl)carbonyl]morpholine: The bromine atom can participate in similar reactions but may have different reactivity due to the difference in halogen properties.
4-(4-Chlorophenyl)carbonyl]morpholine: Similar to the bromine derivative, but with even lower reactivity compared to iodine.
The uniqueness of this compound lies in the presence of the iodophenyl group, which provides distinct reactivity and potential for various applications in synthesis and research.
Properties
IUPAC Name |
(4-iodophenyl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSOBKZQVFSQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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